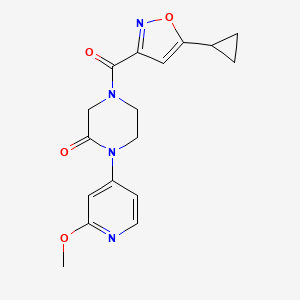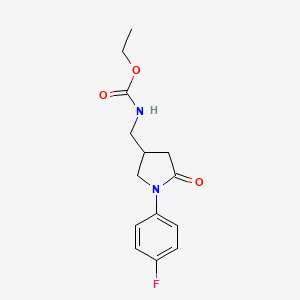![molecular formula C22H22N6OS B2914956 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide CAS No. 896678-16-3](/img/structure/B2914956.png)
2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C22H22N6OS and its molecular weight is 418.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and structural analysis of related triazolo and pyrimidin derivatives have been extensively studied. Researchers have developed methods for synthesizing novel derivatives of pyrimidine, which include condensation reactions and characterizations through X-ray diffraction, NMR, and IR spectroscopy. These methods are crucial for understanding the molecular structure and properties of such compounds (Lahmidi et al., 2019).
Antibacterial Activity
Several studies have focused on the antibacterial activities of triazolo and pyrimidin derivatives. Compounds synthesized from related chemical structures have shown promising antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These findings suggest potential applications in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).
Antimicrobial and Antifungal Properties
Research into pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and triazolo[1,5-c]pyrimidine derivatives has also uncovered significant antimicrobial and antifungal properties. These compounds, developed through various chemical reactions, could serve as the basis for new treatments targeting resistant microbial and fungal infections (Abunada et al., 2008).
Insecticidal Assessment
The potential insecticidal applications of heterocycles incorporating a thiadiazole moiety against pests such as the cotton leafworm, Spodoptera littoralis, have been explored. These studies indicate that novel synthesized compounds could contribute to agricultural pest management strategies, offering safer and more effective insecticidal properties (Fadda et al., 2017).
Pharmaceutical Research
Investigations into the affinity of triazolo[4,5-d]pyrimidine derivatives towards adenosine receptors highlight their potential in pharmaceutical research, particularly in the development of drugs targeting the A1 adenosine receptor. Such studies are crucial for the creation of new therapeutic agents with improved efficacy and selectivity (Betti et al., 1998).
Mécanisme D'action
Target of Action
Compounds with similar [1,2,3]triazolo[4,5-d]pyrimidine scaffolds have been found to be pharmaceutically active . They have been used as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Mode of Action
It is known that the [1,2,3]triazolo[4,5-d]pyrimidine scaffold can make specific interactions with different target receptors . This is due to its ability to accept and donate hydrogen bonds, making it a precise pharmacophore with a bioactive profile .
Biochemical Pathways
Compounds with similar [1,2,3]triazolo[4,5-d]pyrimidine scaffolds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular agents . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar [1,2,3]triazolo[4,5-d]pyrimidine scaffolds . These studies can provide insights into the potential bioavailability of the compound.
Result of Action
Compounds with similar [1,2,3]triazolo[4,5-d]pyrimidine scaffolds have shown good antitumor activities . This suggests that the compound may have potential antitumor effects.
Propriétés
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6OS/c1-16-7-9-18(10-8-16)13-28-21-20(26-27-28)22(25-15-24-21)30-14-19(29)23-12-11-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRGMQQGQPIUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCCC4=CC=CC=C4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2914875.png)
![2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B2914877.png)
![2-chloro-6-fluoro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2914878.png)

![6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2914880.png)






![Spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2914892.png)
